tert-butyl N-(6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a chemical compound with the molecular formula C14H19FN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the reaction of 6-fluoro-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .
Scientific Research Applications
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methylcarbamate
- tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H19FN2O2 |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-5,8,12,16H,6-7H2,1-3H3,(H,17,18) |
InChI Key |
ISLCKWIPJDSPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)F |
Origin of Product |
United States |
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